molecular formula C6H12O6 B13784185 myo-Inositol-2-C-t(9CI)

myo-Inositol-2-C-t(9CI)

Cat. No.: B13784185
M. Wt: 182.16 g/mol
InChI Key: CDAISMWEOUEBRE-LPAPVPFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

myo-Inositol-2-C-t(9CI): is a stereoisomer of inositol, a type of sugar alcohol. Inositols are polyols with a six-carbon ring structure where each carbon is hydroxylated. myo-Inositol is the most common and biologically active form of inositol. It plays a crucial role in various cellular processes, including signal transduction, osmoregulation, and membrane formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: myo-Inositol can be synthesized through various methods, including extraction from plant raw materials and biotechnological synthesis. The extraction process involves liquid extraction under pressure, microwave extraction, and supercritical fluid extraction. The structure of inositols can be determined by NMR spectroscopy .

Industrial Production Methods: Industrial production of myo-Inositol involves the use of plant raw materials such as alfalfa, wheat sprouts, grapefruit, and hazelnuts. The extraction process includes the use of organic and inorganic solvents, Soxhlet apparatus, and chromatographic methods for identification and quantification .

Chemical Reactions Analysis

Scientific Research Applications

myo-Inositol has a wide range of scientific research applications in various fields:

Chemistry: In chemistry, myo-Inositol is used as a reagent in various synthetic processes and as a standard in chromatographic methods .

Biology: In biology, myo-Inositol plays a crucial role in cell signaling, osmoregulation, and membrane formation. It is also involved in the regulation of insulin signal transduction and cytoskeleton transduction .

Medicine: In medicine, myo-Inositol is used in the treatment of polycystic ovary syndrome (PCOS), respiratory distress syndrome (RDS), and other chronic inflammatory diseases. It has been shown to modulate interleukin-6 levels and possess endothelial protective properties .

Industry: In industry, myo-Inositol is used in the production of vitamin preparations, cell culture media supplements, and as a nutrient in various biotechnological processes .

Mechanism of Action

myo-Inositol exerts its effects through various molecular targets and pathways. It is involved in cellular signaling processes, including insulin signal transduction and cytoskeleton transduction. The enzyme myo-Inositol oxygenase catalyzes the conversion of myo-Inositol to D-glucuronate, initiating the only known pathway in humans for the catabolism of the carbon skeleton of cell-signaling inositol phosphates and phosphoinositides .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.16 g/mol

IUPAC Name

(2S,3R,5S,6R)-1-tritiocyclohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3?,4?,5-,6-/i1T/t1?,2-,3+,4+,5-,6?

InChI Key

CDAISMWEOUEBRE-LPAPVPFRSA-N

Isomeric SMILES

[3H]C1([C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.